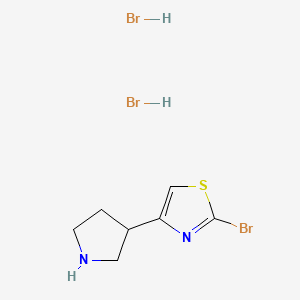
2-Bromo-4-(pyrrolidin-3-yl)-1,3-thiazoledihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-4-(pyrrolidin-3-yl)-1,3-thiazole dihydrobromide is a heterocyclic compound that contains bromine, pyrrolidine, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-(pyrrolidin-3-yl)-1,3-thiazole dihydrobromide typically involves the reaction of 2-bromo-4-(pyrrolidin-3-yl)-1,3-thiazole with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrobromide salt. The process may involve the use of solvents such as dichloromethane or ethanol, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-(pyrrolidin-3-yl)-1,3-thiazole dihydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyrrolidine ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetonitrile.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Major Products
Substitution: Formation of 2-azido-4-(pyrrolidin-3-yl)-1,3-thiazole or 2-thiocyanato-4-(pyrrolidin-3-yl)-1,3-thiazole.
Oxidation: Formation of 2-bromo-4-(pyrrolidin-3-yl)-1,3-thiazole sulfoxide or sulfone.
Reduction: Formation of 4-(pyrrolidin-3-yl)-1,3-thiazole or modified pyrrolidine derivatives.
Scientific Research Applications
2-bromo-4-(pyrrolidin-3-yl)-1,3-thiazole dihydrobromide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-bromo-4-(pyrrolidin-3-yl)-1,3-thiazole dihydrobromide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the thiazole ring play crucial roles in binding to the target sites, while the pyrrolidine ring may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-(pyrrolidin-3-yl)pyridine
- 2-bromo-4-(pyrrolidin-3-yl)benzothiazole
- 2-chloro-4-(pyrrolidin-3-yl)-1,3-thiazole
Uniqueness
2-bromo-4-(pyrrolidin-3-yl)-1,3-thiazole dihydrobromide is unique due to the presence of both bromine and thiazole moieties, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C7H11Br3N2S |
|---|---|
Molecular Weight |
394.96 g/mol |
IUPAC Name |
2-bromo-4-pyrrolidin-3-yl-1,3-thiazole;dihydrobromide |
InChI |
InChI=1S/C7H9BrN2S.2BrH/c8-7-10-6(4-11-7)5-1-2-9-3-5;;/h4-5,9H,1-3H2;2*1H |
InChI Key |
OWTFVJABJZQXOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CSC(=N2)Br.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















